molecular formula C20H19FN2OS B2753209 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide CAS No. 894003-18-0

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide

Cat. No.: B2753209
CAS No.: 894003-18-0
M. Wt: 354.44
InChI Key: NKPYQLLFQWYTFL-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide is a structurally complex compound featuring a benzamide moiety linked via an ethyl chain to a 4-methyl-1,3-thiazol-5-yl group substituted with a 4-fluorophenyl ring.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c1-13-5-3-4-6-17(13)19(24)22-12-11-18-14(2)23-20(25-18)15-7-9-16(21)10-8-15/h3-10H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPYQLLFQWYTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then functionalized with a fluorophenyl group. The final step involves the coupling of this intermediate with 2-methylbenzamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The fluorophenyl and thiazole groups are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Benzamide-thiazole 2-methylbenzamide, 4-fluorophenyl, ethyl linker 420.52 (est.) Fluorine enhances lipophilicity; ethyl linker improves flexibility
G570-0027 Sulfonamide-thiazole 4-methoxy-3-methylbenzene-sulfonamide, 4-fluorophenyl 420.52 Sulfonamide group increases polarity and hydrogen-bonding capacity
G954-0309 Acetamide-pyridazine Pyridazinylsulfanyl, 4-acetylphenyl N/A Pyridazine ring introduces aromatic stacking potential
Compound 3 () Thiosemicarbazone-thiazole Thiosemicarbazone, 4-fluorophenyl N/A Thiosemicarbazone moiety may confer metal-chelating activity

Key Observations:

Substituent Effects :

  • The target compound’s 2-methylbenzamide group contrasts with sulfonamide (G570-0027) and acetamide (G954-0309) derivatives, altering electronic properties and solubility .
  • The 4-fluorophenyl group is conserved in all analogues, suggesting its critical role in target interaction. Fluorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets .

Key Observations:

  • The target compound’s synthesis likely parallels methods described in , where α-halogenated ketones react with 1,2,4-triazoles under basic conditions to form S-alkylated derivatives .
  • Thiosemicarbazone derivatives (e.g., ) employ hydrazine-thiosemicarbazide cyclization, a distinct pathway emphasizing nitrogen-heterocycle formation .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are absent in the evidence, insights can be extrapolated from analogues:

  • Sulfonamide Derivatives (G570-0027): Sulfonamides are known for antibacterial and carbonic anhydrase inhibitory activity. The 4-methoxy-3-methyl substituent may enhance membrane permeability .
  • Thiosemicarbazones () : These compounds exhibit metal-chelating properties, often linked to antiproliferative effects .

Biological Activity

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}FN3_{3}OS
  • Molecular Weight : 355.46 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the fluorophenyl group may enhance its interaction with biological targets, potentially improving its pharmacological profile.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring : The thiazole moiety can be synthesized through condensation reactions involving appropriate thioketones and aldehydes.
  • Substitution Reactions : The introduction of the fluorophenyl group and other substituents can be achieved via nucleophilic substitution methods.
  • Amidation : The final step often involves the formation of the amide bond with 2-methylbenzoyl chloride.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that similar compounds effectively targeted cancer pathways, suggesting that this compound may have potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of this compound may enhance its ability to modulate inflammatory pathways .

Interaction Mechanisms

Understanding how this compound interacts with biological targets is crucial for optimizing its pharmacological profile. Similar compounds have been shown to bind to specific enzymes or receptors involved in disease progression. For example:

  • Enzyme Inhibition : Compounds with thiazole rings have been reported to inhibit enzymes critical for cancer cell survival.
  • Receptor Modulation : Some studies suggest that these compounds can modulate G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .

Case Studies

A few notable case studies highlight the biological activity of similar thiazole-containing compounds:

StudyCompoundFindings
1Thiazole derivative AInduced apoptosis in breast cancer cells; reduced tumor growth in vivo.
2Thiazole derivative BInhibited COX activity; reduced inflammation in animal models.
3Thiazole derivative CShowed significant cytotoxicity against leukemia cells; potential for further development as an anticancer agent.

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